Furin Inhibitor

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Furin inhibitors are compounds that inhibit the activity of furin, a serine protease enzyme located in the Golgi apparatus of animal cells. Furin plays a crucial role in cleaving precursor proteins into their mature, active forms. It is ubiquitously expressed across various tissues, including the brain, lungs, gastrointestinal tract, liver, pancreas, and reproductive organs . Since its discovery in 1990, furin has been recognized as a significant therapeutic target, leading to the active development of furin inhibitors for potential use in antiviral, antibacterial, anticancer, and other therapeutic applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Furin inhibitors can be synthesized using various methods. For instance, peptide-based inhibitors such as decanoyl-Arg-Val-Lys-Arg-chloromethylketone (dec-RVKR-Cmk) are synthesized through solid-phase peptide synthesis. This method involves the sequential addition of amino acid residues to a growing peptide chain anchored to a solid resin . Non-peptide inhibitors, such as naphthofluorescein, can be synthesized through organic synthesis techniques involving multiple steps of chemical reactions, including condensation, cyclization, and functional group modifications .

Industrial Production Methods

Industrial production of furin inhibitors involves large-scale synthesis using automated peptide synthesizers for peptide-based inhibitors and continuous flow reactors for non-peptide inhibitors. These methods ensure high yield and purity of the final product, making them suitable for pharmaceutical applications .

Análisis De Reacciones Químicas

Types of Reactions

Furin inhibitors undergo various chemical reactions, including:

Oxidation: Some furin inhibitors can be oxidized to form more stable derivatives.

Reduction: Reduction reactions can be used to modify the functional groups of furin inhibitors to enhance their activity.

Common Reagents and Conditions

Common reagents used in the synthesis and modification of furin inhibitors include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substituting agents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions are modified furin inhibitors with enhanced stability, binding affinity, and specificity. These modifications can significantly improve the therapeutic potential of furin inhibitors .

Aplicaciones Científicas De Investigación

Furin inhibitors have a wide range of scientific research applications, including:

Antiviral therapy: Furin inhibitors have shown potential in inhibiting the activation of viral proteins, making them effective against viruses such as HIV, influenza, and SARS-CoV-2

Antibacterial therapy: Furin inhibitors can inhibit the activity of bacterial toxins, providing a new approach to treating bacterial infections.

Anticancer therapy: Furin inhibitors can prevent the activation of pro-cancer proteins, thereby inhibiting tumor growth and metastasis.

Biological research: Furin inhibitors are used as tools to study the role of furin in various biological processes, including protein maturation and cellular signaling.

Mecanismo De Acción

Furin inhibitors exert their effects by binding to the active site of furin, thereby preventing it from cleaving its substrate proteins. This inhibition can occur through competitive or non-competitive mechanisms. For example, permethrin, a novel furin inhibitor, binds to a novel allosteric pocket of furin through non-competitive inhibition . By inhibiting furin, these compounds can block the activation of various precursor proteins, including viral glycoproteins and pro-cancer proteins, thereby preventing their biological activity .

Comparación Con Compuestos Similares

Furin inhibitors can be compared with other protease inhibitors, such as:

Decanoyl-Arg-Val-Lys-Arg-chloromethylketone (dec-RVKR-Cmk): A peptide-based furin inhibitor with high specificity.

Naphthofluorescein: A non-peptide this compound with strong and stable binding affinity.

Permethrin: A non-competitive allosteric inhibitor with high protease-selective inhibition.

Compared to other protease inhibitors, furin inhibitors are unique in their ability to target the furin enzyme specifically, making them highly effective in preventing the activation of furin-dependent precursor proteins .

Propiedades

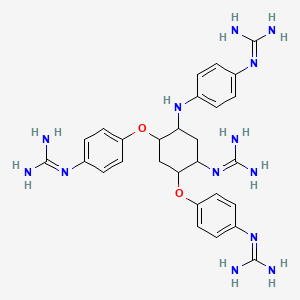

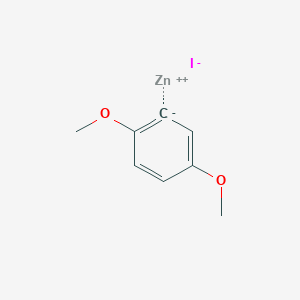

Fórmula molecular |

C28H37N13O2 |

|---|---|

Peso molecular |

587.7 g/mol |

Nombre IUPAC |

2-[5-[4-(diaminomethylideneamino)anilino]-2,4-bis[4-(diaminomethylideneamino)phenoxy]cyclohexyl]guanidine |

InChI |

InChI=1S/C28H37N13O2/c29-25(30)38-16-3-1-15(2-4-16)37-21-13-22(41-28(35)36)24(43-20-11-7-18(8-12-20)40-27(33)34)14-23(21)42-19-9-5-17(6-10-19)39-26(31)32/h1-12,21-24,37H,13-14H2,(H4,29,30,38)(H4,31,32,39)(H4,33,34,40)(H4,35,36,41) |

Clave InChI |

PKMXMBXOZUEHDV-UHFFFAOYSA-N |

SMILES canónico |

C1C(C(CC(C1N=C(N)N)OC2=CC=C(C=C2)N=C(N)N)OC3=CC=C(C=C3)N=C(N)N)NC4=CC=C(C=C4)N=C(N)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(tert-Butoxycarbonyl)-7-(carbomethoxy)-3-azabicyclo[3.3.0]octane](/img/structure/B13976882.png)

![2-(2-(4-Methoxypyridin-3-yl)-4-morpholinothieno[3,2-d]pyrimidin-6-yl)propan-2-ol](/img/structure/B13976889.png)

![3-[(4-Pyrazolo[1,5-b]pyridazin-3-yl-2-pyrimidinyl)amino]benzonitrile](/img/structure/B13976906.png)

![5-Ethyl-2-methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine](/img/structure/B13976909.png)

![4-Chloro-1-methyl-5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B13976920.png)

![Benzenamine, 4-[bis(4-aminophenyl)methyl]-N,N-dimethyl-](/img/structure/B13976960.png)